molecular formula C22H27N5O3S2 B11303687 N-ethyl-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

N-ethyl-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11303687
M. Wt: 473.6 g/mol
InChI Key: TUIRXWALINCYDU-UHFFFAOYSA-N
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Description

N-ETHYL-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfonamide group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Aromatic Substituents: The aromatic substituents are introduced through nucleophilic substitution reactions, where the triazole-sulfonamide intermediate reacts with various aromatic halides.

    Final Coupling: The final step involves coupling the ethyl and phenyl groups to the triazole-sulfonamide intermediate using appropriate coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-ETHYL-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding, providing insights into its mechanism of action.

    Industrial Applications: It is explored for use in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-ETHYL-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and sulfonamide group are key functional groups that facilitate binding to active sites of enzymes, leading to inhibition of enzymatic activity. This interaction can disrupt various biological pathways, making the compound effective against microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-ETHYL-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE
  • N-ETHYL-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE

Uniqueness

The uniqueness of N-ETHYL-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and sulfonamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H27N5O3S2

Molecular Weight

473.6 g/mol

IUPAC Name

N-ethyl-2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C22H27N5O3S2/c1-5-26(18-9-7-6-8-10-18)21(28)16-31-22-24-23-20(25(22)3)15-27(32(4,29)30)19-13-11-17(2)12-14-19/h6-14H,5,15-16H2,1-4H3

InChI Key

TUIRXWALINCYDU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)C)S(=O)(=O)C

Origin of Product

United States

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